1-(Bromomethyl)-2,4,5-trichlorobenzene

Übersicht

Beschreibung

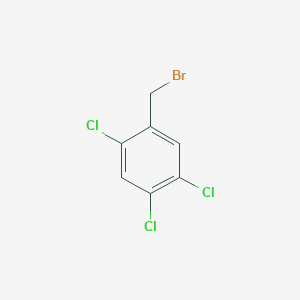

1-(Bromomethyl)-2,4,5-trichlorobenzene is an organic compound with the molecular formula C7H4BrCl3 It is a derivative of benzene, where three chlorine atoms and one bromomethyl group are substituted on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-2,4,5-trichlorobenzene can be synthesized through the bromination of 2,4,5-trichlorotoluene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows: [ \text{C7H5Cl3} + \text{NBS} \rightarrow \text{C7H4BrCl3} + \text{Succinimide} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-2,4,5-trichlorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 2,4,5-trichlorobenzyl alcohol, amines, or thiols.

Oxidation: Formation of 2,4,5-trichlorobenzoic acid or 2,4,5-trichlorobenzaldehyde.

Reduction: Formation of 2,4,5-trichlorotoluene.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1-(Bromomethyl)-2,4,5-trichlorobenzene serves as a versatile intermediate in organic synthesis. Its applications include:

- Synthesis of Biologically Active Compounds : It is utilized in the preparation of various pharmaceuticals and agrochemicals. For instance, it acts as an intermediate for synthesizing 1,2,3-trichloro-5-bromo-benzene, which is crucial for developing biologically active compounds .

- Formation of Trichlorobenzonitrile : The compound can be employed in the synthesis of trichlorobenzonitrile from trichlorobenzene through bromination reactions .

Analytical Applications

The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) techniques. A notable application involves:

- Separation Techniques : this compound can be effectively separated using Newcrom R1 HPLC columns under reverse-phase conditions. This method allows for the analysis of purity and the identification of impurities in samples .

Environmental Applications

Due to its halogenated nature, this compound has implications in environmental studies:

- Toxicological Assessments : As a substance classified under environmental concern regulations (SVHC), it is subject to scrutiny regarding its persistence and bioaccumulation potential. The compound's environmental impact necessitates thorough assessments to evaluate risks associated with its use and disposal .

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of novel anti-cancer agents, researchers utilized this compound as a key intermediate. The synthesis route demonstrated high yields and low byproduct formation when employing potassium tert-butoxide as a catalyst in tetrahydrofuran. This method not only improved efficiency but also minimized environmental impact compared to traditional methods that required stoichiometric amounts of copper chloride .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted on the environmental fate of this compound. Researchers monitored its degradation in aquatic environments and found that its persistence posed risks to aquatic life. The study highlighted the need for regulatory measures to manage its usage effectively .

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2,4,5-trichlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromopropane: An organobromine compound used as a solvent and in organic synthesis.

Bromobenzene: A simple aryl bromide used in the synthesis of other organic compounds.

1,4-Dimethylbenzene: A derivative of benzene with two methyl groups, used in the production of polymers and resins.

Uniqueness

1-(Bromomethyl)-2,4,5-trichlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Biologische Aktivität

1-(Bromomethyl)-2,4,5-trichlorobenzene (CAS No. 81778-11-2) is a brominated aromatic compound that has garnered attention in various fields, including environmental science and medicinal chemistry. Its unique structural properties confer significant biological activities, making it a subject of research in toxicology, pharmacology, and environmental health.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with three chlorine atoms and a bromomethyl group. The presence of halogens significantly influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicological Effects : This compound exhibits toxicity towards various biological systems. Studies have indicated potential neurotoxic effects and impacts on endocrine function due to its structural similarities to other chlorinated compounds .

- Antimicrobial Properties : Research suggests that halogenated compounds can possess antimicrobial activities. The specific mechanism involves disrupting cellular membranes or inhibiting enzymatic functions in microbial cells .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may have implications for drug design and development.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The compound may bind to enzymes or receptors, altering their normal function. This can lead to changes in metabolic pathways within cells .

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to damage at the cellular level .

Toxicological Profile

The toxicological profile of this compound includes:

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation, potential neurotoxic effects |

| Oral | Gastrointestinal distress, potential systemic toxicity |

| Dermal | Skin irritation; potential for absorption leading to systemic effects |

Case Studies

- Neurotoxicity Study : A study evaluated the neurotoxic effects of various brominated compounds, including this compound. Results indicated significant behavioral changes in animal models exposed to the compound over extended periods .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated that this compound inhibited the growth of several bacterial strains. The study highlighted its potential as an antimicrobial agent in pharmaceutical applications .

Research Findings

Recent findings emphasize the need for further investigation into the biological activities of this compound:

- Environmental Impact : Studies indicate that this compound may persist in the environment and bioaccumulate in aquatic organisms . Monitoring its levels in ecological systems is crucial for assessing environmental risks.

- Pharmacological Potential : Ongoing research is exploring the potential therapeutic applications of halogenated compounds like this compound as enzyme inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4,5-trichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKMRIKFBWJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552991 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81778-11-2 | |

| Record name | 1-(Bromomethyl)-2,4,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.